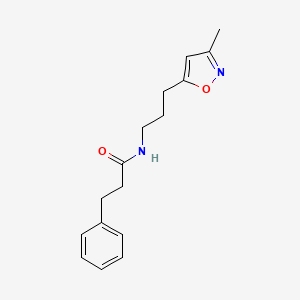

N-(3-(3-甲基异恶唑-5-基)丙基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(3-methylisoxazol-5-yl)propyl)-3-phenylpropanamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . This structure is commonly found in many commercially available drugs .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Isoxazole rings can participate in a variety of reactions, but without more specific information, it’s hard to predict the exact reactions this compound might undergo .科学研究应用

异恶唑衍生物作为免疫抑制剂

异恶唑衍生物,包括与N-(3-(3-甲基异恶唑-5-基)丙基)-3-苯基丙酰胺结构类似的衍生物,已被评估其免疫抑制特性。研究表明,此类化合物可以抑制二氢乳清酸脱氢酶,二氢乳清酸脱氢酶对嘧啶从头合成至关重要。嘧啶核苷酸对于免疫细胞的正常功能至关重要,表明这些化合物在管理自身免疫性疾病和移植医学中具有潜在的应用 (Knecht & Löffler, 1998).

肌肉松弛剂和抗惊厥剂活性

异恶唑衍生物也因其中枢肌肉松弛剂和抗惊厥剂活性而被研究。N-取代的3-氨基-2-甲基-N-(3-苯基-5-异恶唑基)丙酰胺衍生物的构效关系(SAR)研究表明,某些化合物具有选择性的肌肉松弛剂和抗惊厥剂活性。这突出了它们在针对需要肌肉松弛和癫痫控制的疾病的新型治疗剂开发中的潜力 (Tatee et al., 1986).

抗癌和抗原生动物活性

对异恶唑化合物的生物活性的研究已扩展到抗癌和抗原生动物领域。已发现某些异恶唑衍生物对多种癌细胞系表现出有效的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌。此外,一些化合物显示出显着的抗原生动物活性,特别是对布氏锥虫罗得西亚和恶性疟原虫,表明在治疗锥虫病和疟疾方面具有潜在的应用 (Ravinaik et al., 2021); (Patrick et al., 2007).

合成和药物化学应用

异恶唑衍生物是合成和药物化学中有价值的支架,可用作合成各种生物活性化合物的关键中间体。它们已被用于合成四唑、叠氮羧酰胺和其他杂环化合物,在药物开发和材料科学中具有潜在的应用 (Gutmann et al., 2012).

作用机制

Target of Action

The primary target of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including the regulation of pH and CO2 transport .

Mode of Action

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide interacts with its target by acting as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of pH and CO2 in the body .

Biochemical Pathways

The inhibition of hCA II by N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide affects several biochemical pathways. These include the carbon dioxide transport and pH regulation pathways, which are crucial for maintaining the body’s homeostasis .

Pharmacokinetics

The compound’s ability to selectively inhibit hca ii suggests that it may have good bioavailability and reach its target effectively .

Result of Action

The molecular and cellular effects of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide’s action include changes in the balance of pH and CO2 in the body . By inhibiting hCA II, the compound can affect these parameters and potentially influence various physiological processes .

属性

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRZXWRCWCUSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)

![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)

![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)